molecular formula C14H15I3N2O7 B602067 Iopamidol Impurity D CAS No. 87932-11-4

Iopamidol Impurity D

Cat. No. B602067
CAS RN: 87932-11-4
M. Wt: 704.00
InChI Key:
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Description

Iopamidol Impurity D is an impurity of Iopamidol, which is an X-ray contrast agent . It has the molecular formula C14H15I3N2O7 and a molecular weight of 704.00 .

The process impurities, including the chiral analogue, have been well controlled without using any resins or chiral separation techniques .


Molecular Structure Analysis

The molecular structure of Iopamidol Impurity D has been analyzed and confirmed by NMR, IR, and MS . It has a complex structure with multiple functional groups, including amide and hydroxyl functionalities .

Scientific Research Applications

  • Iopamidol has potential use as an MRI contrast agent. Its amide and alcoholic proton pools can induce a T2-shortening effect on water signal, making it a viable chemical exchange saturation transfer (CEST) agent for MRI and CT studies (Aime et al., 2005).

  • High-purity iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC), which is significant for developing methods to reduce impurity levels in iopamidol (Li & Chen, 2018).

  • Iopamidol can be used as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys, making it useful in diagnostic applications (Longo et al., 2011).

  • In the presence of disinfectants like chlorine and chloramine, iopamidol can form toxic iodinated disinfection by-products (DBPs). These DBPs are highly genotoxic and cytotoxic in mammalian cells, which raises environmental and health concerns (Duirk et al., 2011).

  • The presence of iopamidol in water can lead to the formation of iodinated trihalomethanes during water treatment processes involving ferrate and chlor(am)ination. This highlights the environmental impact of iopamidol residues in water (Li et al., 2021).

  • The photodegradation of iopamidol under UV irradiation and its influence on the formation of iodinated DBPs during sequential oxidation processes have been studied, providing insights into the environmental fate and treatment of iopamidol residues (Tian et al., 2014).

properties

IUPAC Name

3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAZWHDKQIBKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15I3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iopamidol Impurity D

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